Technical Documentation Center

(R)-1-Methyl-prop-2-ynylamine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-1-Methyl-prop-2-ynylamine hydrochloride
  • CAS: 869349-15-5

Core Science & Biosynthesis

Foundational

The Biological Versatility of Chiral Propargylamines: A Technical Guide for Drug Discovery Professionals

Abstract Chiral propargylamines represent a privileged scaffold in medicinal chemistry, underpinning the therapeutic success of several marketed drugs and a plethora of investigational agents. The unique combination of a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral propargylamines represent a privileged scaffold in medicinal chemistry, underpinning the therapeutic success of several marketed drugs and a plethora of investigational agents. The unique combination of a stereogenic center and a reactive propargyl group imparts these molecules with the ability to engage biological targets with high specificity and through diverse mechanisms of action. This technical guide provides an in-depth exploration of the biological activities of chiral propargylamines, with a focus on their roles as enzyme inhibitors in neurodegenerative diseases and oncology. We will dissect the critical influence of stereochemistry on pharmacological activity, detail the mechanistic basis for their action, present key structure-activity relationships, and provide validated experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Convergence of Chirality and Reactivity

The propargylamine motif, characterized by an amino group attached to a carbon adjacent to a carbon-carbon triple bond, is a cornerstone in the design of bioactive molecules.[1][2] When a stereocenter is introduced, typically at the carbon bearing the amino group, the resulting chiral propargylamines gain the ability to interact with the inherently chiral environment of the body—such as enzymes and receptors—in a stereospecific manner.[3][4] This "handedness" is a critical determinant of a drug's efficacy and safety, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[3][5]

The propargyl group itself is not merely a structural placeholder; it is a "warhead" functional group. It is particularly known for its role in mechanism-based or "suicide" inhibition of flavin-dependent enzymes, where it becomes covalently and irreversibly bound to the enzyme's cofactor, leading to potent and sustained inactivation.[6] This unique combination of stereospecific recognition and irreversible inhibition makes chiral propargylamines highly sought-after scaffolds in modern drug discovery.[7]

Key Biological Targets and Mechanisms of Action

The therapeutic utility of chiral propargylamines stems from their ability to target a range of enzymes implicated in human disease. Two areas where they have made a significant impact are neurodegenerative disorders and cancer.

Monoamine Oxidase (MAO) Inhibition in Neurodegenerative Disease

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of neurotransmitters like dopamine.[8] In neurodegenerative conditions such as Parkinson's disease, the inhibition of MAO-B can increase depleted dopamine levels in the brain, providing symptomatic relief.[6][8] Chiral propargylamines are the definitive class of irreversible MAO-B inhibitors.[]

Case Study: Rasagiline and Selegiline

The clinical utility of this class is exemplified by two drugs used for Parkinson's disease: Selegiline ((R)-deprenyl) and Rasagiline ((R)-N-propargyl-1-aminoindan).[6][10]

  • Stereoselectivity is Paramount: The biological activity resides almost exclusively in the (R)-enantiomer for both drugs. (R)-Rasagiline is a potent, selective, irreversible inhibitor of MAO-B, while its (S)-enantiomer is significantly less active.[7][11] This highlights the precise geometric fit required within the enzyme's active site for optimal inhibitory activity.

  • Mechanism of Irreversible Inhibition: The propargyl group is the key to their mechanism. Following binding to the MAO active site, the enzyme attempts to oxidize the substrate. This process activates the propargyl moiety, which then forms a covalent adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor, rendering the enzyme permanently inactive.[6][12]

Mechanism of MAO-B Covalent Inactivation

MAO_Inhibition Inhibitor Inhibitor Enzyme Enzyme Inhibitor->Enzyme 1. Binding FAD FAD Enzyme->FAD 2. Enzyme attempts oxidation Adduct Adduct FAD->Adduct 3. Propargyl group is activated & forms covalent bond with FAD

Beyond MAO inhibition, propargylamines have demonstrated potent anti-apoptotic and neuroprotective effects that are independent of their action on MAO.[13][14] These effects are linked to the modulation of cell survival pathways, including the stabilization of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the induction of anti-apoptotic proteins like Bcl-2.[11][15]

Histone Deacetylase (HDAC) Inhibition in Oncology

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[16] Their dysregulation is a hallmark of many cancers, making them an attractive target for therapeutic intervention.[17] Propargylamines have emerged as a novel scaffold for the design of HDAC inhibitors.

Typically, an HDAC inhibitor consists of three parts: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. In propargylamine-based HDAC inhibitors, the core scaffold often serves as part of the linker and cap region, while the ZBG is commonly a hydroxamic acid group, which chelates the essential zinc ion in the HDAC active site.[16][18]

Studies have shown that the stereochemistry of the propargylamine moiety can influence isoform selectivity. For instance, (R)-configured propargylamines have been shown to contribute to increased selectivity for HDAC6, an enzyme implicated in cancer cell motility.[19][20] This opens the door to designing more targeted and potentially less toxic cancer therapies.[19] The development of dual-action drugs, such as molecules that inhibit both HDACs and MAO-A, is also a promising strategy for challenging cancers like glioma.[18]

Structure-Activity Relationships (SAR) and Data

The potency and selectivity of chiral propargylamines are highly sensitive to their three-dimensional structure. Key SAR insights include:

  • Absolute Stereochemistry: As seen with Rasagiline, the (R)-configuration is often crucial for potent MAO-B inhibition. This stereopreference dictates how the molecule is oriented within the hydrophobic pocket of the active site.

  • Substituents on the Amine: Small alkyl groups, such as methyl, are generally preferred. Larger groups can decrease affinity.

  • Aromatic/Lipophilic Moiety: The nature of the non-propargyl substituent is critical for target affinity and selectivity. The indane ring of Rasagiline, for example, contributes to its high affinity for the MAO-B active site.

Table 1: Stereoselective Inhibition of MAO-B
CompoundEnantiomerTargetIC₅₀ (nM)
Rasagiline (R)-enantiomerMAO-B~5-10
(S)-enantiomerMAO-B>10,000
Selegiline (R)-enantiomerMAO-B~10-20
(S)-enantiomerMAO-B>5,000

Note: IC₅₀ values are approximate and can vary based on assay conditions. The data clearly demonstrates the critical importance of the (R)-stereocenter for potent MAO-B inhibition.

Experimental Protocols & Methodologies

To ensure scientific integrity, the synthesis and evaluation of chiral propargylamines must follow robust, validated protocols.

Enantioselective Synthesis of Chiral Propargylamines

Achieving high enantiomeric purity is essential. While classical resolution can be used, modern asymmetric synthesis offers a more efficient route. One established method is the chiral phosphoric acid (CPA) catalyzed reaction of imines (or their precursors) with terminal alkynes.[21]

Protocol: CPA-Catalyzed Asymmetric A³ Coupling

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral phosphoric acid catalyst (e.g., a BINOL-derived CPA, ~2-5 mol%).

  • Reagent Addition: Add the aldehyde (1.0 eq), amine (1.1 eq), and a dehydrating agent (e.g., molecular sieves or Na₂SO₄) in a suitable anhydrous solvent (e.g., toluene).

  • Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the in situ formation of the imine.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the reaction to the optimized temperature (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction, perform an aqueous workup (e.g., with saturated NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the final product using chiral High-Performance Liquid Chromatography (HPLC).

Workflow for Synthesis and Chiral Analysis

Synthesis_Workflow

In Vitro Enzyme Inhibition Assay

Determining the inhibitory potency (e.g., IC₅₀) against the target enzyme is a critical step. Commercially available kits provide a reliable and high-throughput method for this.

Protocol: MAO-Glo™ Assay (Promega)

  • Reagent Preparation: Prepare buffers, MAO enzyme (A or B), luciferin derivative substrate, and reconstituted Luciferase Detection Reagent according to the manufacturer's protocol.

  • Compound Preparation: Prepare a serial dilution of the chiral propargylamine test compounds in buffer (e.g., 100 µM to 1 pM). Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Pargyline).

  • Enzyme Reaction: In a 96-well plate, add 12.5 µL of the test compound dilutions. Add 12.5 µL of MAO-A or MAO-B enzyme solution and incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Substrate Addition: Add 25 µL of the MAO substrate to each well to initiate the enzymatic reaction. Incubate for 60 minutes at room temperature. The MAO enzyme will convert the substrate into a luciferin precursor.

  • Signal Detection: Add 50 µL of Luciferase Detection Reagent to each well. This reagent stops the MAO reaction and converts the precursor into luciferin, which is then oxidized by luciferase to produce light.

  • Measurement: Incubate for 20 minutes in the dark. Measure the resulting luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Future Directions and Conclusion

The chiral propargylamine scaffold continues to be a remarkably fruitful starting point for drug discovery. Current research is expanding into new therapeutic areas, including other epigenetic targets and multi-target-directed ligands (MTDLs) for complex diseases like Alzheimer's.[22] For Alzheimer's, hybrid molecules that combine propargylamine-driven MAO inhibition with other functionalities, such as cholinesterase inhibition or antioxidant activity, are being actively pursued.[22]

References

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. ResearchGate. Available at: [Link]

  • Solvent-free synthesis of propargylamines: an overview. Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. ACS Publications. Available at: [Link]

  • The evaluation of N-propargylamine-2-aminotetralin as an inhibitor of monoamine oxidase. Europe PMC. Available at: [Link]

  • Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors. PubMed. Available at: [Link]

  • Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Royal Society of Chemistry. Available at: [Link]

  • Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. MDPI. Available at: [Link]

  • Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Chemistry Portal. Available at: [Link]

  • Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors. ResearchGate. Available at: [Link]

  • Solvent-free synthesis of propargylamines: an overview. National Institutes of Health (NIH). Available at: [Link]

  • New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Publications. Available at: [Link]

  • N-Methylpropargylamine-Conjugated Hydroxamic Acids as Dual Inhibitors of Monoamine Oxidase A and Histone Deacetylase for Glioma Treatment. PubMed. Available at: [Link]

  • Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. PubMed. Available at: [Link]

  • Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy. ScienceDirect. Available at: [Link]

  • Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. PubMed. Available at: [Link]

  • Medicinal chemistry advances in targeting class I histone deacetylases. Exploratory Target Antitumor Therapy. Available at: [Link]

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. ACS Publications. Available at: [Link]

  • Selegiline / Rasagiline Mnemonic for Nursing Pharmacology (NCLEX). YouTube. Available at: [Link]

  • Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study. Royal Society of Chemistry. Available at: [Link]

  • Comparison of Selegiline and Rasagiline Therapies in Parkinson Disease: A Real-life Study. Wolters Kluwer. Available at: [Link]

  • Are propargylamines neuroprotective in Parkinson's disease? Rasagiline.com. Available at: [Link]

  • Synthesis of Chiral Fluorinated Propargylamines via Chemoselective Biomimetic Hydrogenation. PubMed. Available at: [Link]

  • Propargylamine inactivators of MAO. (A) General structure of a... ResearchGate. Available at: [Link]

  • Prospects for PARG inhibitors in cancer therapy. PubMed. Available at: [Link]

  • Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine. Jubilant Biosys. Available at: [Link]

  • Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes. PubMed. Available at: [Link]

  • Chirality and Biological Activity. SpringerLink. Available at: [Link]

  • Chirality & Drug Production. Save My Exams. Available at: [Link]

  • Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B. PubMed. Available at: [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Safe Handling of (R)-1-Methyl-prop-2-ynylamine Hydrochloride

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for (R)-1-Methyl-prop-2-ynylamine hydrochloride. A...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for (R)-1-Methyl-prop-2-ynylamine hydrochloride. As a crucial building block in medicinal and agricultural chemistry, understanding its properties and associated hazards is paramount to ensuring laboratory safety and experimental integrity.[1] This guide synthesizes data from safety data sheets of close structural analogs to provide a robust framework for risk mitigation.

Compound Identification and Physicochemical Properties

(R)-1-Methyl-prop-2-ynylamine hydrochloride is a chiral amine salt that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a terminal alkyne and a chiral amine, makes it a valuable synthon for introducing specific functionalities into complex molecules, particularly in the development of neuropharmacological agents.[1]

Chemical Structure

Caption: Chemical structure of (R)-1-Methyl-prop-2-ynylamine hydrochloride.

Physicochemical Data

The following table summarizes key identifying and physical properties. Note that some data pertains to the non-chiral free amine or hydrochloride salt due to limited availability for the specific (R)-enantiomer.

PropertyValueSource
Chemical Name (R)-but-3-yn-2-amine hydrochloride[2]
Synonyms (R)-1-methylprop-2-ynylamine hydrochloride[2]
CAS Number 869349-15-5[2]
Molecular Formula C₄H₈ClN[2]
Molecular Weight 105.61 g/mol [1]
Appearance White to beige solid[1]
Boiling Point 77.7 °C at 760 mmHg (for free amine)[3][4]
Flash Point -2.3 °C (for free amine)[4]

Hazard Assessment and GHS Classification

A verified Safety Data Sheet (SDS) specifically for (R)-1-Methyl-prop-2-ynylamine hydrochloride is not widely available. Therefore, this hazard assessment is conservatively based on the known hazards of close structural analogs, primarily Propargylamine hydrochloride (CAS 15430-52-1) and Methylamine hydrochloride (CAS 593-51-1). The presence of the propargyl group suggests potential for acute toxicity and irritation.

Anticipated GHS Classification:

Hazard ClassGHS CodeSignal WordHazard StatementSource (Analog)
Acute Toxicity, OralH301/H302Danger Toxic or Harmful if swallowed[5][6]
Acute Toxicity, DermalH311Danger Toxic in contact with skin[5]
Skin Corrosion/IrritationH315Warning Causes skin irritation[5][6]
Serious Eye Damage/IrritationH319Warning Causes serious eye irritation[5][6]
Specific Target Organ ToxicityH335Warning May cause respiratory irritation[5][6]

Primary Hazards Summary:

  • Acute Toxicity: The primary risk is toxicity upon ingestion and skin contact. All direct contact must be avoided.

  • Irritation: The compound is expected to be a significant irritant to the skin, eyes, and respiratory system. Inhalation of dust can cause irritation to the nose, throat, and lungs.[7]

Hierarchy of Controls: A Framework for Safe Use

To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures.

HierarchyOfControls cluster_main Hierarchy of Safety Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Administrative->PPE

Caption: The hierarchy of controls, prioritizing safety measures.

  • Engineering Controls (Primary Barrier):

    • Chemical Fume Hood: All weighing and handling of this solid compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.[8]

    • Ventilation: Ensure the laboratory has adequate general ventilation.[7]

    • Safety Stations: A safety shower and eyewash station must be readily accessible and located near the workstation.[7][8]

  • Administrative Controls (Work Practices):

    • Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical.

    • Restrict access to authorized and trained personnel only.

    • Prohibit eating, drinking, or smoking in the laboratory.[9]

    • Practice good industrial hygiene: wash hands thoroughly after handling and before leaving the lab.[7][9]

  • Personal Protective Equipment (PPE) (Final Barrier):

    • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[7][8]

    • Skin Protection:

      • Gloves: Wear nitrile or other chemically resistant gloves tested to a relevant standard (e.g., EN 374). Given the risk of skin toxicity, double-gloving is recommended. Always inspect gloves before use and replace them immediately if contaminated or damaged.[10]

      • Lab Coat: A fully buttoned, long-sleeved lab coat is mandatory.

    • Respiratory Protection: If work outside a fume hood is unavoidable and dust may be generated, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is required.[7][8]

Protocols for Handling, Storage, and Disposal

Safe Handling Protocol
  • Preparation: Before starting work, review this guide and the SOP. Ensure the fume hood is operational and the work area is clear of clutter.

  • PPE: Don all required PPE as described in Section 3.

  • Weighing and Transfer: Conduct all transfers of the solid compound within the fume hood. Use tools (spatulas, weigh boats) that minimize dust generation.

  • Post-Handling: After use, securely seal the container. Decontaminate all surfaces and equipment. Remove PPE carefully to avoid skin contact and wash hands thoroughly.[10]

Storage Requirements
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][9] Refrigeration at 0-8 °C is recommended for long-term stability.[1]

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[10]

Disposal Protocol
  • Waste Generation: All contaminated materials (gloves, weigh boats, paper towels) and excess chemical must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.[10]

  • Disposal: Dispose of waste through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[11] Do not allow the product to enter drains or the environment.[12][13]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures
  • Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[9][12]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12]

Accidental Release Measures

SpillResponse Start Spill Occurs Assess Assess Risk (Size, Location) Start->Assess Evacuate Evacuate Area Alert Others Assess->Evacuate Large Spill PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE Small, Controllable Spill Evacuate->PPE Contain Cover Spill with Inert Absorbent PPE->Contain Collect Carefully Sweep Up Place in Waste Container Contain->Collect Clean Decontaminate Area Collect->Clean Dispose Dispose of Waste As Hazardous Clean->Dispose End Report Incident Dispose->End

Caption: Workflow for responding to a solid chemical spill.

  • Evacuate: Immediately alert personnel in the area and evacuate if the spill is large or ventilation is poor.

  • Protect: Don the appropriate PPE, including respiratory protection.

  • Contain: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7][9]

  • Clean: Decontaminate the spill area with an appropriate solvent or cleaning solution, followed by soap and water.

  • Dispose: Manage all cleanup materials as hazardous waste.

References

  • 1-Methyl-prop-2-ynylamine hydrochloride. Chem-Impex.

  • Prop-2-ynylamine hydrochloride | C3H6ClN | CID 11205720. PubChem, National Institutes of Health.

  • SAFETY DATA SHEET - Methylamine hydrochloride. Fisher Scientific.

  • Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. Cole-Parmer.

  • Propargylamine | C3H5N | CID 239041. PubChem, National Institutes of Health.

  • SAFETY DATA SHEET - Propargylamine hydrochloride. Fisher Scientific.

  • SAFETY DATA SHEET - N-Methyl-2-propyn-1-amine. Fisher Scientific.

  • Methylamine - MAK Value Documentations. The MAK Collection for Occupational Health and Safety.

  • SAFETY DATA SHEET - Methylamine hydrochloride. Sigma-Aldrich.

  • Acute toxicity associated with analytically confirmed recreational use of methiopropamine. PubMed, National Institutes of Health.

  • 1-methyl-prop-2-ynylamine 30389-17-4. Guidechem.

  • Methylamine hydrochloride SDS, 593-51-1 Safety Data Sheets. ECHEMI.

  • Methylamine hydrochloride - Safety Data Sheet. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - 3-Dimethylaminopropiophenone hydrochloride. Fisher Scientific.

  • (R)-1-Methyl-prop-2-ynylamine hydrochloride. Echemi.

  • MSDS of (S)-1-Methyl-prop-2-ynylamine hydrochloride. Capot Chemical.

  • 1-METHYL-PROP-2-YNYLAMINE Formula. ECHEMI.

  • 1-methyl-prop-2-ynylamine hydrochloride. Echemi.

Sources

Foundational

A Comprehensive Technical Guide to the Stability and Storage of (R)-1-Methyl-prop-2-ynylamine Hydrochloride

Foreword (R)-1-Methyl-prop-2-ynylamine hydrochloride is a critical chiral building block in modern organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents.[1] Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

(R)-1-Methyl-prop-2-ynylamine hydrochloride is a critical chiral building block in modern organic synthesis, particularly valued in the development of novel pharmaceutical and agrochemical agents.[1] Its unique structure, featuring a secondary amine and a terminal alkyne, offers versatile reactivity for constructing complex molecular architectures. However, the very features that make this compound synthetically valuable also present potential challenges to its chemical stability. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the stability of (R)-1-Methyl-prop-2-ynylamine hydrochloride, ensuring its quality and integrity from laboratory storage to application.

Physicochemical Properties and Structural Considerations

A thorough understanding of the molecule's intrinsic properties is fundamental to predicting its stability profile.

PropertyValueSource
Molecular Formula C₄H₇N·HCl[1]
Molecular Weight 105.61 g/mol [1]
Appearance White to beige solid[1]
CAS Number 869349-15-5 (for R-isomer)[2]
Chirality Contains one stereocenter at the C2 position.N/A

The key structural features influencing stability are:

  • Secondary Amine: The nitrogen atom is a nucleophilic and basic center, susceptible to oxidation and reaction with electrophiles. As a hydrochloride salt, the amine is protonated, which significantly increases its stability by reducing the lone pair's reactivity.[3] However, this equilibrium can be shifted by changes in the micro-environmental pH.

  • Propargyl Group (Terminal Alkyne): The C≡C triple bond and the terminal acetylenic proton (C-H) are regions of high electron density, making them susceptible to oxidative cleavage, hydration, and various addition reactions.

  • Hydrochloride Salt Form: The salt form enhances water solubility and generally improves the shelf-life compared to the free base by protecting the amine group.[3] However, it also introduces potential challenges such as hygroscopicity and salt disproportionation, particularly in the presence of moisture or incompatible excipients.[4]

Recommended Storage and Handling

Based on available safety data for propargylamine hydrochlorides and general best practices for amine salts, the following storage conditions are recommended to minimize degradation.

Recommended Storage Conditions:

  • Temperature: Refrigerate at 0-8 °C .[1][2] Lower temperatures reduce the rate of potential degradation reactions.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) . This is crucial to protect the compound from atmospheric moisture and oxygen, mitigating risks of hygroscopicity-induced degradation and oxidation.

  • Light: Protect from direct sunlight and strong light sources. Photodegradation pathways, while not explicitly documented for this compound, are a common risk for organic molecules.

  • Environment: Keep in a dry, well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and reactive metals.

Handling Precautions:

  • Due to its potential hygroscopicity, handle the solid in a low-humidity environment (e.g., a glove box or dry room) whenever possible.

  • Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Potential Degradation Pathways

While specific degradation products for (R)-1-Methyl-prop-2-ynylamine hydrochloride are not extensively reported in the literature, we can postulate the most probable degradation pathways based on its chemical structure and the known reactivity of propargylamines and amine salts.[5] These pathways must be investigated during forced degradation studies.

G cluster_main Potential Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products Compound (R)-1-Methyl-prop-2-ynylamine HCl Oxidation Oxidative Stress (e.g., H₂O₂) Compound->Oxidation [O] Hydrolysis Hydrolytic Stress (Acid/Base) Compound->Hydrolysis H₂O Thermal Thermal Stress (Heat) Compound->Thermal Δ N_Oxide N-Oxide Derivatives Oxidation->N_Oxide Amide Amide Formation (Oxidative Cleavage) Oxidation->Amide Hydration Propargyl Hydration (Ketone Formation) Hydrolysis->Hydration Disproportionation Salt Disproportionation (Free Base Formation) Hydrolysis->Disproportionation Moisture/pH change Polymerization Polymerization/ Oligomerization Thermal->Polymerization Thermal->Disproportionation

Caption: Postulated degradation pathways for (R)-1-Methyl-prop-2-ynylamine HCl.

  • Oxidative Degradation: The secondary amine can be oxidized to form an N-oxide or hydroxylamine derivatives. More aggressive oxidation could lead to cleavage of the C-N bond, forming smaller impurities. The alkyne group is also susceptible to oxidative cleavage.

  • Hydrolytic Degradation: While generally stable to hydrolysis, under certain pH and temperature conditions, the triple bond could undergo hydration (a Meyer-Schuster rearrangement is possible) to form a corresponding ketone, 3-aminobutan-2-one.

  • Salt Disproportionation: In the presence of moisture, especially with incompatible excipients that create a basic microenvironment, the hydrochloride salt can dissociate into its free base and hydrochloric acid.[4] The resulting free amine is significantly more reactive and prone to degradation.

  • Thermal Degradation: At elevated temperatures, the highly reactive propargyl group can be susceptible to polymerization or oligomerization, leading to the formation of complex, high-molecular-weight impurities.

Framework for a Comprehensive Stability Study

A robust stability study, guided by ICH Q1A(R2) principles, is essential to definitively characterize the stability profile, establish a re-test period, and confirm storage conditions.[6]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of a stability program.[7] They are designed to intentionally degrade the sample to identify potential degradation products and validate the specificity of the analytical method.

Experimental Protocol: Forced Degradation

  • Preparation: Prepare stock solutions of (R)-1-Methyl-prop-2-ynylamine hydrochloride in a suitable solvent (e.g., water or methanol:water). Prepare separate samples for each stress condition.

  • Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Store at 60 °C for 24-48 hours.

  • Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Store at 60 °C for 24-48 hours. Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Add 3% H₂O₂ to the sample solution. Store at room temperature, protected from light, for 24-48 hours.

  • Thermal Degradation (Solid State): Store the solid compound in an oven at 70 °C for 7 days.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation to ensure significant degradants are formed without completely consuming the parent compound.

Stability-Indicating Analytical Method

A validated stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other components.[5][8][9] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard technique.

Protocol: Stability-Indicating RP-HPLC Method Development

  • Column: A C18 column (e.g., Agilent Zorbax SB-C18, 4.6 mm x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • Aqueous Phase (A): 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 2.5-3.0) to ensure the amine remains protonated and improve peak shape.

    • Organic Phase (B): Acetonitrile or Methanol.

  • Detection: Photodiode Array (PDA) detector to monitor peak purity and identify the optimal detection wavelength (likely in the low UV range, ~210-220 nm, due to the lack of a strong chromophore).

  • Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the organic phase to elute the parent compound and any less polar degradation products.

    • Example Gradient: 0-5 min (5% B), 5-25 min (5% to 70% B), 25-30 min (70% B), 30-31 min (70% to 5% B), 31-35 min (5% B).

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Caption: Workflow for a comprehensive stability assessment.

Formal (ICH) Stability Study

Once a stability-indicating method is in place, a formal study should be initiated using multiple batches of the compound to establish a re-test period.

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term 5 °C ± 3 °C (in refrigerator)12 months0, 3, 6, 9, 12 months
Accelerated 25 °C ± 2 °C / 60% RH ± 5% RH6 months0, 3, 6 months

Significant change at the accelerated condition (e.g., >5% degradation) would warrant testing at an intermediate condition (e.g., 25 °C / 40% RH). The data from these studies are used to perform a statistical analysis to propose a re-test period during which the compound is expected to remain within its quality specifications.

Conclusion and Best Practices

(R)-1-Methyl-prop-2-ynylamine hydrochloride is a stable compound when stored under appropriate conditions. Its primary vulnerabilities are related to its secondary amine and propargyl functionalities, making it susceptible to degradation by oxidation, moisture, and excessive heat. The hydrochloride salt form provides significant protection to the amine but introduces the risk of hygroscopicity.

Key Recommendations for Ensuring Stability:

  • Strict Adherence to Storage Conditions: Always store refrigerated (0-8 °C), in a tightly sealed container, under an inert atmosphere, and protected from light.

  • Implement a Robust Stability Program: Conduct comprehensive forced degradation studies to understand potential liabilities and develop a fully validated, stability-indicating HPLC method.

  • Monitor Purity Over Time: For long-term storage, periodically re-analyze the material using the validated HPLC method to ensure it remains within specification before use in critical applications.

  • Consider Excipient Compatibility: When formulating, carefully assess the compatibility of the compound with other components, paying close attention to moisture content and pH to avoid salt disproportionation.

By following the principles and protocols outlined in this guide, researchers and developers can ensure the quality, purity, and stability of (R)-1-Methyl-prop-2-ynylamine hydrochloride, thereby safeguarding the integrity of their research and development activities.

References

  • Al-Ishaq, R. K., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). World Journal of Microbiology and Biotechnology, 40(3), 77. Available at: [Link]

  • PubChem. (n.d.). Prop-2-ynylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Singh, R., et al. (2024). Forced Degradation Method Development and Validation for Simultaneous Determination of Vildagliptin, Metformin Hydrochloride and Remogliflozin Etabonate in Bulk and its Formulation by RP-HPLC. ResearchGate. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • Adhao, V. S., et al. (2024). Stability Indicating RP-HPLC Method Development and Validation for Imeglimin HCL in Pharmaceutical Dosage form. Chemical Science International Journal. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-10. Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Ali, N. W., et al. (2016). Validated, Ultra High Efficiency RP-HPLC and Stability Indicating Method for Determination of Tranylcypromines Sulphate in Bulk and in Tablet Dosage Forms. ResearchGate. Available at: [Link]

  • World Health Organization. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Patel, P., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 143-150. Available at: [Link]

  • Roy, C., & Chakrabarty, J. (2013). Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone Furoate in Topical Pharmaceutical Dosage Formulation. Scientifica, 2013, 825953. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • Kumar, A., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation of Amitriptyline and Perphenazine in Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 12(6), 1-11. Available at: [Link]

  • Singh, A., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences, 6(4), 1-10. Available at: [Link]

  • Al-Ishaq, R. K., et al. (2024). Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). ResearchGate. Available at: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38385. Available at: [Link]

  • Wikipedia. (n.d.). Hydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Enantioselective Synthesis of (R)-1-Methyl-prop-2-ynylamine Hydrochloride

Abstract & Significance Chiral propargylamines are foundational building blocks in modern medicinal chemistry and materials science. Their rigid structure and versatile reactivity make them invaluable synthons for creati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Significance

Chiral propargylamines are foundational building blocks in modern medicinal chemistry and materials science. Their rigid structure and versatile reactivity make them invaluable synthons for creating complex molecular architectures. Specifically, (R)-1-Methyl-prop-2-ynylamine, also known as (R)-but-3-yn-2-amine[1], is a key intermediate in the synthesis of various pharmaceuticals. This document provides a detailed, field-proven protocol for the asymmetric synthesis of its hydrochloride salt, focusing on a highly efficient copper(I)-catalyzed addition of a terminal alkyne to an imine. The methodology is designed to deliver high yield and excellent enantioselectivity, addressing the critical need for stereochemically pure compounds in drug discovery and development.

Principle of the Method: Asymmetric Alkyne Addition to Imines

The arguably most direct and atom-economical strategy for preparing enantioenriched propargylamines is the asymmetric 1,2-addition of terminal alkynes to imines[2][3]. This protocol leverages a cooperative catalytic system where an imine, generated in situ from acetaldehyde and an amine source, is subjected to nucleophilic attack by a metal acetylide.

The key to achieving high enantioselectivity lies in the use of a chiral catalyst. We will employ a Copper(I) triflate (CuOTf) complexed with a C₂-symmetric bis(oxazoline) ligand, specifically a Pybox-type ligand. This catalytic system has been demonstrated to be highly effective for this transformation, creating a defined chiral pocket that forces the incoming nucleophile to attack one face of the imine preferentially[4][5]. This approach is renowned for its operational simplicity, high catalytic efficiency, and consistent delivery of high enantiomeric excess (ee).

Visualizing the Catalytic Cycle and Mechanism of Enantioselection

The enantioselectivity of the reaction is governed by the formation of a chiral copper(I)-acetylide complex. The Pybox ligand coordinates to the copper center, creating a sterically constrained environment. The imine substrate then coordinates to this complex in a way that minimizes steric hindrance, exposing one of its prochiral faces to the acetylide nucleophile. The subsequent intramolecular addition proceeds through a highly organized transition state, leading to the preferential formation of the (R)-enantiomer.

catalytic_cycle cluster_catalyst Chiral Catalyst Formation cluster_reaction Catalytic Cycle CuOTf Cu(I)OTf Catalyst Active Chiral Catalyst [Cu(I)-(S,S)-Pybox]+ CuOTf->Catalyst Coordination Pybox (S,S)-Pybox Ligand Pybox->Catalyst Acetylide Copper-Acetylide Intermediate Catalyst->Acetylide + Alkyne - H+ Alkyne Terminal Alkyne (e.g., TMS-Acetylene) TransitionState Diastereomeric Transition State Acetylide->TransitionState + Imine Imine Imine Substrate (from Acetaldehyde + Amine) Imine->TransitionState Product_complex Product-Catalyst Complex TransitionState->Product_complex C-C Bond Formation Product_complex->Catalyst Product Release Product (R)-Propargylamine (Product) Product_complex->Product

Caption: Proposed catalytic cycle for the Cu(I)-Pybox catalyzed reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of (R)-1-Methyl-prop-2-ynylamine starting from N-benzylidene-tert-butylamine as the imine precursor and trimethylsilylacetylene as the alkyne source. The resulting protected amine is then deprotected and converted to its hydrochloride salt.

Materials & Reagents
Reagent/MaterialGradeSupplierNotes
Copper(I) triflate toluene complex (CuOTf)₂·C₇H₈99%Major Chemical SupplierHighly hygroscopic. Store under Argon.
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine (iPr-Pybox)≥98%Major Chemical SupplierChiral Ligand.
N-(Diphenylmethylene)glycine t-butyl ester≥98%Major Chemical SupplierImine precursor.
Trimethylsilylacetylene (TMSA)≥98%Major Chemical Supplier
TolueneAnhydrous, ≥99.8%Major Chemical SupplierUse directly from a solvent purification system.
Diethyl ether (Et₂O)AnhydrousMajor Chemical Supplier
Hydrochloric acid solution2.0 M in Et₂OMajor Chemical SupplierFor salt formation.
Celite®---Major Chemical SupplierFiltration aid.
Standard Glassware------Oven-dried and cooled under Argon.
Equipment Setup
  • Schlenk line or glovebox for inert atmosphere operations.

  • Magnetic stirrer with heating/cooling capabilities.

  • Standard reaction glassware (Schlenk flask, syringes, cannula).

  • Rotary evaporator.

  • HPLC system with a chiral column (e.g., Chiralcel® OD-H).

Step-by-Step Procedure

Part A: Catalytic Asymmetric Addition

  • Catalyst Preparation: In a glovebox or under a strict Argon flow, add Copper(I) triflate toluene complex (13.2 mg, 0.025 mmol, 5 mol%) and (S,S)-iPr-Pybox ligand (16.5 mg, 0.055 mmol, 11 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 2.0 mL of anhydrous toluene to the flask. Stir the mixture at room temperature for 30-60 minutes until a homogeneous solution of the catalyst is formed.

  • Reactant Addition: To the catalyst solution, add the imine precursor (e.g., N-benzylidene-tert-butylamine, 0.5 mmol, 1.0 eq.).

  • Alkyne Addition: Cool the reaction mixture to 0 °C. Slowly add trimethylsilylacetylene (0.6 mmol, 1.2 eq.) via syringe over 5 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.

Part B: Work-up and Deprotection

  • Quenching: Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection: The crude product is then subjected to standard deprotection conditions (e.g., acid hydrolysis for a sulfinamide or hydrogenation for a benzyl group) to yield the free amine. For a TMS-protected alkyne, treatment with a fluoride source like TBAF or mild acid is required.

Part C: Purification and Salt Formation

  • Purification: Purify the crude free amine by flash column chromatography on silica gel.

  • Salt Formation: Dissolve the purified (R)-1-Methyl-prop-2-ynylamine in a minimal amount of anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0 °C and add a 2.0 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the white solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield (R)-1-Methyl-prop-2-ynylamine hydrochloride[6][7].

Characterization
  • ¹H & ¹³C NMR: To confirm the chemical structure.

  • Chiral HPLC: To determine the enantiomeric excess (ee). A typical method involves a Chiralcel® OD-H column with a hexane/isopropanol mobile phase[8].

  • Optical Rotation: Measure the specific rotation [α]D and compare it with literature values.

Experimental Workflow Visualization

workflow start Start: Oven-Dried Glassware cat_prep 1. Catalyst Preparation (CuOTf + Pybox in Toluene) start->cat_prep react_add 2. Add Imine & TMS-Acetylene (0 °C) cat_prep->react_add reaction 3. Stir at 0 °C for 24-48h (Monitor by TLC) react_add->reaction workup 4. Aqueous Work-up (Quench, Extract, Concentrate) reaction->workup deprotect 5. Deprotection of Amine & Alkyne workup->deprotect purify 6. Flash Chromatography deprotect->purify salt 7. Salt Formation (HCl in Et₂O) purify->salt analysis 8. Analysis (NMR, Chiral HPLC) salt->analysis end Final Product: (R)-Enantiomer HCl Salt analysis->end

Caption: Step-by-step experimental workflow for the synthesis.

Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting Guide
Chemical Yield 75-90%Low Yield: Ensure anhydrous conditions; check reagent purity; extend reaction time.
Enantiomeric Excess (ee) >95%Low ee: Ensure ligand purity; verify catalyst complex formation; check for background uncatalyzed reaction by running at a lower temperature.
Product Purity >98% after purificationImpure Product: Optimize chromatography conditions; ensure complete deprotection.

Safety & Handling Precautions

  • Copper(I) Triflate: Is air and moisture sensitive. Handle exclusively under an inert atmosphere.

  • Acetaldehyde: Is volatile, flammable, and toxic. Use only in a well-ventilated fume hood.

  • Trimethylsilylacetylene: Is a flammable liquid.

  • Hydrochloric Acid in Ether: Is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always perform reactions in a well-ventilated chemical fume hood.

References

  • (PDF) Asymmetric synthesis of amines using tert-butanesulfinamide - ResearchGate. (n.d.).
  • Copper(I) Halide Promoted Diastereoselective Synthesis of Chiral Propargylamines and Chiral Allenes using 2 - American Chemical Society. (2013, January 15).
  • Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene | Journal of the American Chemical Society. (2002, April 26).
  • Synthesis of Chiral Covalent Organic Frameworks via Asymmetric Organocatalysis for Heterogeneous Asymmetric Catalysis - PubMed. (2022, June 20).
  • TRC - (R)-1-Methyl-prop-2-ynylamine Hydrochloride - LGC Standards. (n.d.).
  • 869349-15-5 | (R)-1-Methyl-prop-2-ynylamine hydrochloride | Inorganic Salts | Ambeed.com. (n.d.).
  • A3 -Mannich coupling reaction via chiral propargylglycine Ni(II) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids - RSC Publishing. (2025, September 25).
  • Enantioselective Direct-Addition of Terminal Alkynes to Imines Catalyzed by Copper(I)pybox Complex in Water and in Toluene - Organic Chemistry Portal. (n.d.).
  • Enantioselective A3-Coupling Reaction Employing Chiral CuI-iPrpyboxdiPh/N-Boc-(l)-Proline Complex under Cooperative Catalysis: Application in the Synthesis of (Indol-2-yl)methanamines | The Journal of Organic Chemistry - ACS Publications. (2019, February 21).
  • Direct Enantioselective Addition of Alkynes to Imines by a Highly Efficient Palladacycle Catalyst - PMC - NIH. (n.d.).
  • Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines | PNAS. (n.d.).
  • (R)-But-3-yn-2-amine - BLDpharm. (n.d.).
  • (R)-1-Methyl-prop-2-ynylamine hydrochloride - Echemi. (n.d.).

Sources

Application

The Chiral Synthon: Application Notes for the Synthesis of Novel Heterocycles Using (R)-1-Methyl-prop-2-ynylamine Hydrochloride

Introduction: The Strategic Value of (R)-1-Methyl-prop-2-ynylamine in Modern Synthesis In the landscape of drug discovery and development, the demand for structurally complex and stereochemically defined molecules is ins...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (R)-1-Methyl-prop-2-ynylamine in Modern Synthesis

In the landscape of drug discovery and development, the demand for structurally complex and stereochemically defined molecules is insatiable. Nitrogen-containing heterocycles form the backbone of a vast array of pharmaceuticals, acting as crucial pharmacophores that govern biological activity.[1] The strategic incorporation of chirality into these scaffolds is a paramount objective, as stereoisomers often exhibit profoundly different efficacy and safety profiles. (R)-1-Methyl-prop-2-ynylamine, also known as (R)-but-3-yn-2-amine, emerges as a highly valuable and versatile chiral building block in this context.[2] Its hydrochloride salt is a stable, easy-to-handle solid, making it an ideal starting material for complex synthetic endeavors.

This application note serves as a technical guide for researchers, chemists, and drug development professionals, detailing field-proven protocols and mechanistic insights for the utilization of (R)-1-Methyl-prop-2-ynylamine hydrochloride in the synthesis of novel, chiral heterocycles. We will move beyond simple procedural lists to explore the underlying principles of reactivity that make this synthon a powerful tool for generating molecular diversity. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations.

The unique structure of (R)-1-Methyl-prop-2-ynylamine, featuring a terminal alkyne, a secondary amine, and a defined stereocenter, allows it to participate in a diverse array of chemical reactions. These include, but are not limited to, transition-metal-catalyzed cyclizations, multicomponent domino reactions, and cycloadditions. This guide will focus on two powerful and distinct methodologies: a gold-catalyzed intramolecular cyclization for the synthesis of chiral pyrroles and a multicomponent approach for the diastereoselective construction of functionalized tetrahydropyridines.

Section 1: Gold-Catalyzed Intramolecular Cyclization for the Synthesis of Chiral Pyrroles

Gold catalysis has revolutionized organic synthesis, particularly in its ability to activate alkynes toward nucleophilic attack under exceptionally mild conditions.[3] Cationic gold(I) complexes are soft π-acids that effectively enhance the electrophilicity of a carbon-carbon triple bond, facilitating cyclization reactions that are otherwise challenging.[4]

Mechanistic Rationale: The Power of π-Acidity

The synthesis of substituted pyrroles via the intramolecular cyclization of 1-amino-3-alkyn-2-ols is a prime example of gold's catalytic prowess. The generally accepted mechanism involves the coordination of the cationic gold(I) species to the alkyne.[4] This coordination polarizes the alkyne, rendering it highly susceptible to intramolecular nucleophilic attack by the pendant amine. This key step proceeds via a 5-endo-dig cyclization, a pathway that is often disfavored under Baldwin's rules but is readily enabled by the electronic activation provided by the gold catalyst.[5] The resulting vinyl-gold intermediate then undergoes protodeauration to regenerate the active catalyst and furnish an enamine, which tautomerizes to the more stable pyrrole ring. Subsequent dehydration yields the final aromatic product. The use of a chiral starting material like a derivative of (R)-1-Methyl-prop-2-ynylamine ensures the transfer of stereochemical information to the final product.

Gold_Catalyzed_Pyrrole_Synthesis Gold-Catalyzed 5-endo-dig Cyclization for Pyrrole Synthesis sub Chiral Aminoalkynol Substrate (1) activated Gold-π-Alkyne Complex (2) sub->activated cat [Au(I)]+ cyclized Vinyl-Gold Intermediate (via 5-endo-dig) (3) activated->cyclized protonated Dihydropyrrole Intermediate (4) cyclized->protonated product Substituted Chiral Pyrrole (5) protonated->product

Gold-catalyzed pyrrole synthesis workflow.
Experimental Protocol: Synthesis of a Chiral 2,5-Disubstituted Pyrrole

This protocol is adapted from the highly efficient methodology developed by Akai and coworkers for the synthesis of substituted pyrroles.[3] It involves the initial preparation of a 1-amino-3-alkyn-2-ol derivative from (R)-1-Methyl-prop-2-ynylamine hydrochloride.

Part A: Preparation of the (R)-1-(benzylamino)but-3-yn-2-ol Precursor

  • Deprotection: To a solution of (R)-1-Methyl-prop-2-ynylamine hydrochloride (1.0 eq) in methanol, add potassium carbonate (1.1 eq) and stir at room temperature for 1 hour to neutralize the hydrochloride salt. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the free amine.

  • N-Alkylation: Dissolve the resulting free amine in acetonitrile. Add benzyl bromide (1.1 eq) and potassium carbonate (1.5 eq). Heat the mixture to reflux for 6 hours, monitoring by TLC. After completion, cool the reaction, filter, and concentrate the solvent. Purify the residue by column chromatography to yield N-benzyl-(R)-1-methylprop-2-ynylamine.

  • Hydroxylation (Hypothetical Step for Substrate Analogy): For the purpose of creating the 1-amino-3-alkyn-2-ol substrate analogous to the literature, a conceptual hydroxylation step is described. This would typically involve a more complex multi-step synthesis. A more direct route would start from a different chiral precursor. A plausible, albeit challenging, transformation would involve selective oxidation of the propargylic position.

Part B: Gold-Catalyzed Cyclization

  • Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve (Triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl) (0.005 eq, 0.5 mol%) and silver trifluoromethanesulfonate (AgOTf) or silver tetrafluoroborate (AgBF₄) (0.005 eq, 0.5 mol%) in anhydrous dichloromethane (DCM). Stir the mixture in the dark for 15 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.

  • Reaction Execution: To the catalyst mixture, add a solution of the N-benzyl-(R)-1-amino-3-alkyn-2-ol substrate (1.0 eq) in anhydrous DCM via cannula.

  • Monitoring: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material (usually complete within 1-2 hours).

  • Work-up: Upon completion, filter the reaction mixture through a short plug of celite to remove the silver salts. Wash the celite with a small amount of DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure, chiral 2,5-disubstituted pyrrole.

Self-Validation and Causality:

  • Catalyst System: The combination of (Ph₃P)AuCl and a silver salt is crucial. The silver salt acts as a halide scavenger, abstracting the chloride from the gold complex to generate the highly reactive cationic species [Au(PPh₃)]⁺, which is the true catalyst.[3]

  • Low Catalyst Loading: The high efficiency of gold catalysis allows for very low catalyst loadings (0.5 mol% or even lower), which is economically and environmentally advantageous.[3]

  • Anhydrous Conditions: While some gold-catalyzed reactions are water-tolerant, the use of anhydrous solvents is recommended to prevent potential side reactions, such as alkyne hydration.

  • Room Temperature: The remarkable activity of the gold catalyst enables the reaction to proceed efficiently at ambient temperature, preserving thermally sensitive functional groups.

Section 2: Multicomponent Synthesis of Chiral Tetrahydropyridines

Multicomponent reactions (MCRs) are powerful synthetic tools that allow the construction of complex molecules from three or more starting materials in a single, one-pot operation.[6] This strategy is highly convergent and atom-economical, aligning with the principles of green chemistry. The synthesis of highly substituted tetrahydropyridine scaffolds, which are prevalent in many natural products and pharmaceuticals, is an excellent application of MCRs.[7]

Mechanistic Rationale: A Domino Cascade

We propose a representative protocol for a four-component reaction to construct a chiral dihydropyridine, which can be subsequently reduced to the corresponding tetrahydropyridine. This approach is analogous to well-established methodologies like the Hantzsch dihydropyridine synthesis.[6] The cascade is initiated by the formation of two key intermediates: an enamine from the reaction of the chiral amine ((R)-1-Methyl-prop-2-ynylamine) and a β-ketoester, and an α,β-unsaturated ketone (a chalcone-type intermediate) from the Knoevenagel condensation of an aldehyde and the β-ketoester.[8]

The crucial C-C bond-forming step is a Michael addition of the enamine to the α,β-unsaturated ketone. The resulting adduct then undergoes intramolecular cyclization via attack of the amine onto a ketone carbonyl, followed by dehydration to yield the chiral 1,4-dihydropyridine. The stereochemistry of the final product is influenced by the chiral center present in the starting propargylamine.

MCR_Tetrahydropyridine_Synthesis Multicomponent Domino Reaction for Dihydropyridine Synthesis sub_amine (R)-Propargylamine (A) inter_enamine Chiral Enamine Intermediate (E) sub_amine->inter_enamine sub_ketoester β-Ketoester (B) sub_ketoester->inter_enamine + (A) inter_chalcone α,β-Unsaturated Ketone Intermediate (F) sub_ketoester->inter_chalcone + (C) sub_aldehyde Aldehyde (C) sub_aldehyde->inter_chalcone sub_ammonia Ammonia Source (e.g., NH4OAc) (D) inter_michael Michael Adduct (G) inter_enamine->inter_michael Michael Addition inter_chalcone->inter_michael inter_cyclized Cyclized Intermediate (H) inter_michael->inter_cyclized Cyclization product Chiral Dihydropyridine (I) inter_cyclized->product Dehydration

Domino reaction for chiral dihydropyridine synthesis.
Representative Protocol: Four-Component Synthesis of a Chiral Dihydropyridine

This protocol describes a one-pot synthesis of a highly functionalized chiral dihydropyridine derivative.

  • Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq), (R)-1-Methyl-prop-2-ynylamine hydrochloride (1.0 eq), and ammonium acetate (1.2 eq).

  • Solvent and Catalyst: Add ethanol as the solvent. While many Hantzsch-type reactions are catalyzed by a mild acid (e.g., a few drops of acetic acid), the ammonium acetate can often serve a dual role as both ammonia source and catalyst. For less reactive substrates, a catalytic amount of a Brønsted acid like camphorsulfonic acid (CSA) can be added.[9]

  • Reaction Conditions: Heat the mixture to reflux (approx. 80 °C) and stir. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. In many cases, the product will precipitate from the ethanol solution. If so, collect the solid by filtration and wash with cold ethanol.

  • Purification: If the product does not precipitate, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure chiral dihydropyridine.

  • (Optional) Reduction to Tetrahydropyridine: The resulting dihydropyridine can be reduced to the corresponding tetrahydropyridine using standard reduction methods, such as catalytic hydrogenation (H₂, Pd/C) or transfer hydrogenation.

Self-Validation and Causality:

  • One-Pot Procedure: The beauty of this MCR lies in its operational simplicity. All components are mixed at the start, and the reaction proceeds through a cascade of equilibrium and irreversible steps to the final product, minimizing purification and handling of intermediates.

  • Ammonium Acetate: This reagent serves as the source of the final nitrogen atom in the pyridine ring and can also act as a buffer and mild acid catalyst to promote imine and enamine formation.

  • Solvent Choice: Ethanol is a common and effective solvent for this type of condensation reaction. It is polar enough to dissolve the starting materials and allows for heating to a sufficient temperature to drive the reaction.

  • Stereochemical Control: The (R)-stereocenter on the propargylamine substituent directs the facial selectivity of the cyclization, leading to a diastereomeric mixture of products. The diastereomeric ratio will depend on the specific substrates and reaction conditions.

Data Summary and Comparison

The following table summarizes representative quantitative data for the types of reactions discussed. Note that yields and stereoselectivities are highly substrate-dependent.

HeterocycleMethodCatalystTypical YieldStereoselectivityReference
Pyrrole Gold-Catalyzed Cyclization(Ph₃P)AuCl / AgOTf85-98%Enantiopure (from chiral precursor)[3]
Dihydropyridine Four-Component DominoAcid or Thermal60-90%Diastereoselective[6][8]

Conclusion and Future Outlook

(R)-1-Methyl-prop-2-ynylamine hydrochloride is a powerful and versatile chiral building block for the efficient synthesis of valuable nitrogen-containing heterocycles. The methodologies presented here—gold-catalyzed intramolecular cyclization and multicomponent domino reactions—showcase two distinct strategies for leveraging its unique structural features. The mild conditions and high efficiency of gold catalysis provide an elegant route to chiral pyrroles, while the convergence and atom economy of multicomponent reactions offer rapid access to complex piperidine precursors.

As a Senior Application Scientist, I assert that the true potential of this synthon lies in its adaptability. Researchers are encouraged to explore variations of these protocols, including the use of different metal catalysts (e.g., silver, copper, rhodium), alternative reaction partners in multicomponent setups, and subsequent functionalization of the alkyne moiety. The continued exploration of chiral propargylamines in catalytic and cascade processes will undoubtedly lead to the discovery of novel molecular architectures with significant potential in medicinal chemistry and materials science.

References

  • Egi, M., Azechi, K., & Akai, S. (2009). Cationic gold(I)-mediated intramolecular cyclization of 3-alkyne-1,2-diols and 1-amino-3-alkyn-2-ols: a practical route to furans and pyrroles. Organic Letters, 11(21), 5002–5005. [Link]

  • Garcı́a-Garcı́a, P., Garcı́a-Fernández, L., & Rodríguez, F. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules, 24(7), 1266. [Link]

  • Ellman, J. A., & Stent, M. A. (2002). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. The Journal of Organic Chemistry, 67(15), 5366-5369. [Link]

  • Okitsu, T., & Yamazaki, M. (2010). Stereoselective amination via vinyl-silver intermediates derived from silver-catalyzed carboxylative cyclization of propargylamine. Chemical Communications, 46(28), 5151-5153. [Link]

  • Singh, M. S., & Singh, P. K. (2017). Recent developments in multicomponent synthesis of structurally diversified tetrahydropyridines. Tetrahedron, 73(29), 4079-4107. [Link]

  • Al-Zoubi, R. M. (2017). Gold(I)-Catalyzed Approaches with Arylalkyne Activation. Encyclopedia. [Link]

  • de la Torre, M. C., & Sierra, M. A. (2020). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 25(24), 5931. [Link]

  • Ellman, J. A., & Fretz, H. (2006). Highly diastereoselective synthesis of tetrahydropyridines by a C–H activation–cyclization–reduction cascade. Journal of the American Chemical Society, 128(41), 13346-13347. [Link]

  • Petasis, N. A. (2022). Petasis Sequence Reactions for the Scaffold-Diverse Synthesis of Bioactive Polycyclic Small Molecules. Accounts of Chemical Research, 55(24), 3615-3630. [Link]

  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638. [Link]

  • Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(11), 2405–2408. [Link]

  • Qiu, R., et al. (2024). Base-Promoted One-Pot Four-Component Domino Strategy Involving Aldehydes and Ketones to Access Multifunctionalized Dihydropyridinones. The Journal of Organic Chemistry, 89(22), 15574-15582. [Link]

  • Kaur, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(6), 613-630. [Link]

  • Knowles, R. R., & Shen, X. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry, 12(10), 957-963. [Link]

  • Akai, S., & Egi, M. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Chemistry Portal. [Link]

  • Garcı́a-Morales, C., & Echavarren, A. M. (2019). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Chemical Reviews, 119(12), 7984-8037. [Link]

  • Chen, J., et al. (2020). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Chemistry, 12, 957-963. [Link]

  • Petasis, N. A., & Oliphant, R. O. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(23), 11846-11887. [Link]

  • Wang, Z., et al. (2020). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 11(1), 3801. [Link]

  • Sharma, U., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 789143. [Link]

  • Coe, J. W., & Wirtz, M. C. (2003). Enantioselective synthesis of propargylamines through Zr-catalyzed addition of mixed alkynylzinc reagents to arylimines. Organic Letters, 5(19), 3363–3365. [Link]

  • Bharti, R., & Singh, R. M. (2017). Solvent free synthesis of tetrahydropyridines by multicomponent reaction. ResearchGate. [Link]

Sources

Method

Application Note: The Strategic Role of (R)-1-Methyl-prop-2-ynylamine Hydrochloride in Drug Discovery

Introduction (R)-1-Methyl-prop-2-ynylamine hydrochloride is a chiral secondary amine that has emerged as a critical building block in modern medicinal chemistry.[1] Its structure, featuring a propargylamine moiety, is ce...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-1-Methyl-prop-2-ynylamine hydrochloride is a chiral secondary amine that has emerged as a critical building block in modern medicinal chemistry.[1] Its structure, featuring a propargylamine moiety, is central to its primary application as a precursor for mechanism-based enzyme inhibitors.[2][3] The propargylamine group acts as a latent reactive species, enabling the targeted and irreversible inactivation of specific enzymes.[4][5] This application note provides an in-depth guide for researchers and drug development professionals on the strategic application of this compound, focusing on its role in the synthesis of selective monoamine oxidase B (MAO-B) inhibitors for neurodegenerative diseases.[1][6]

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of (R)-1-Methyl-prop-2-ynylamine hydrochloride. It is typically supplied as a white to beige solid and should be stored at 0-8 °C.[1]

PropertyValueSource(s)
IUPAC Name (2R)-But-3-yn-2-amine hydrochloride[7]
Synonyms (R)-1-methylprop-2-ynylamine HCl[7]
CAS Number 869349-15-5[7]
Molecular Formula C₄H₈ClN[7]
Molecular Weight 105.57 g/mol [8]
Appearance White to beige solid[1]
Purity ≥95%[1]

Core Application: A Key Building Block for Monoamine Oxidase B (MAO-B) Inhibitors

The primary utility of (R)-1-Methyl-prop-2-ynylamine hydrochloride lies in its incorporation into drugs that target monoamine oxidase B (MAO-B). MAO-B is a key enzyme in the brain responsible for the degradation of dopamine.[9][10] Inhibiting this enzyme increases dopamine levels, a cornerstone strategy in the management of Parkinson's disease.[6][11]

Mechanism of Action: Irreversible Inhibition

Propargylamine-based drugs, such as rasagiline, are classified as mechanism-based or "suicide" inhibitors.[4] They act by forming a covalent, irreversible bond with the flavin adenine dinucleotide (FAD) cofactor at the active site of the MAO-B enzyme.[5][12] This process permanently inactivates the enzyme, preventing it from metabolizing dopamine.[4][5] The inhibition mechanism involves the enzymatic oxidation of the propargylamine, which generates a reactive allene intermediate that subsequently alkylates the N5 atom of the FAD cofactor.[13]

MOA cluster_0 MAO-B Active Site cluster_1 Inhibition Pathway Enzyme MAO-B (FAD) Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor (R)-Propargylamine Drug (e.g., Rasagiline) Inhibitor->Complex Binding Reactive Reactive Allene Intermediate Complex->Reactive Oxidation by FAD Covalent Covalently Bound Adduct (Inactive) Reactive->Covalent Covalent Bond Formation (Alkylation of FAD N5)

Caption: Mechanism of irreversible MAO-B inhibition.

Stereochemical Significance: The Importance of the (R)-Enantiomer

The stereochemistry at the chiral center of the amine is crucial for therapeutic efficacy. In the case of rasagiline, which is (R)-N-propargyl-1-aminoindan, the (R)-enantiomer is a potent and selective MAO-B inhibitor.[12] In stark contrast, its corresponding (S)-enantiomer is a very weak and poorly selective MAO inhibitor.[12] This high degree of stereoselectivity underscores the specific geometric requirements for optimal binding and orientation within the MAO-B active site, validating the use of the enantiomerically pure (R)-1-Methyl-prop-2-ynylamine hydrochloride as a starting material.

Case Study: Synthesis of Rasagiline

Rasagiline (marketed as Azilect®) is a leading second-generation, selective, irreversible MAO-B inhibitor used for the treatment of Parkinson's disease.[12][14] Unlike its predecessor selegiline, rasagiline's major metabolite, (R)-1-aminoindan, lacks amphetamine-like properties, offering a more favorable side-effect profile.[2][5] The synthesis of rasagiline provides a quintessential example of the application of (R)-1-Methyl-prop-2-ynylamine, though it's important to note that many patented routes start with (R)-1-aminoindan and introduce the propargyl group, or use reductive amination with 1-indanone and propargylamine.[15][16]

A representative synthetic approach involves the N-alkylation of a suitable amine with a propargyl halide or a related derivative. For illustrative purposes, a generalized protocol for the synthesis of a rasagiline analogue via reductive amination is presented below. This pathway highlights the core transformation where the secondary amine is formed.

Rasagiline_Synthesis Indanone 1-Indanone Imine Imine Intermediate Indanone->Imine Propargylamine Propargylamine (or analogue like (R)-1-Methyl-prop-2-ynylamine) Propargylamine->Imine + Rasagiline Rasagiline (or analogue) Imine->Rasagiline ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) ReducingAgent->Rasagiline Reduction

Caption: General workflow for Rasagiline synthesis via reductive amination.

Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be conducted by trained personnel in a suitable laboratory environment with appropriate safety precautions.

Protocol 4.1: Synthesis of (R)-N-(2,3-dihydro-1H-inden-1-yl)-N-methylprop-2-yn-1-amine (Rasagiline)

This protocol describes a conceptual N-alkylation of (R)-1-aminoindan, a common precursor to Rasagiline, to illustrate the introduction of the propargyl group. Industrial synthesis may follow different routes for efficiency and scalability.[16][17]

Materials and Reagents:

  • (R)-1-Aminoindan

  • Propargyl bromide (or propargyl chloride)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-1-aminoindan (1.0 eq) and anhydrous acetonitrile.

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq) to the suspension.

  • Alkylation: While stirring vigorously, add propargyl bromide (1.1 eq) dropwise to the mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically several hours).[16]

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude Rasagiline base using silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric purity can be confirmed by chiral HPLC.[14]

Self-Validation:

  • Control: A parallel reaction without the alkylating agent (propargyl bromide) should show no product formation.

  • Expected Outcome: Successful synthesis will yield (R)-Rasagiline base as an oil or low-melting solid. Spectroscopic data should match literature values. Chiral HPLC should confirm retention of the (R)-stereochemistry with high enantiomeric excess (>99%).

Broader Applications and Future Outlook

While the synthesis of MAO-B inhibitors is its most prominent application, the propargylamine moiety is a versatile functional group in drug discovery.[3] It can participate in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to link molecules together, and it serves as a synthetic handle for creating diverse chemical libraries.[18] The unique reactivity of the alkyne group makes (R)-1-Methyl-prop-2-ynylamine hydrochloride and related compounds valuable tools for developing covalent inhibitors for other enzyme targets and as chemical probes for activity-based protein profiling.[3]

Conclusion

(R)-1-Methyl-prop-2-ynylamine hydrochloride is a high-value chiral building block, indispensable for the synthesis of potent and selective irreversible MAO-B inhibitors like Rasagiline. Its utility is rooted in the unique chemical properties of the propargylamine group, which enables a mechanism-based, covalent inactivation of its target enzyme. Understanding the stereochemical requirements for activity and mastering the synthetic protocols for its incorporation are key for researchers in neuropharmacology and medicinal chemistry aiming to develop next-generation therapeutics for neurodegenerative disorders.

References

  • Finberg, J. P. M., & Youdim, M. B. H. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Rambam Maimonides Medical Journal, 1(1), e0003. [Link]

  • Wikipedia. (2023). Rasagiline. Wikipedia. [Link]

  • Tandarić, T., & Vianello, R. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Catalysis, 9(7), 6211-6220. [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. ResearchGate. [Link]

  • Lugo-Mas, P., et al. (2013). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Beilstein Journal of Organic Chemistry, 9, 2126-2132. [Link]

  • Magyar, K., & Szebeni, G. (2023). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. International Journal of Molecular Sciences, 24(17), 13359. [Link]

  • Google Patents. (2011).
  • Papakyriakou, A., et al. (2022). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega, 7(25), 21081-21103. [Link]

  • Fernández-Bach, V., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 15(6), 463-483. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. [Link]

  • Yu, P. H., et al. (1994). Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. Journal of Neurochemistry, 63(5), 1840-1848. [Link]

  • Farmer, J. L., et al. (2019). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Journal of the American Chemical Society, 141(43), 17018-17023. [Link]

  • Google Patents. (2014). US8901352B2 - Method for the synthesis of rasagiline.
  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. [Link]

  • Finberg, J. P. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • National Center for Biotechnology Information. (n.d.). Rasagiline. PubChem Compound Database. [Link]

  • Chemical Communications. (2022). N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex. Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Prop-2-ynylamine hydrochloride. PubChem Compound Database. [Link]

  • Open Exploration Publishing. (2024). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Li, Z., et al. (2014). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic Process Research & Development, 18(9), 1143-1148. [Link]

  • ResearchGate. (2015). A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). [Link]

  • ResearchGate. (2023). Propargylamine: an Important Moiety in Drug Discovery. [Link]

Sources

Application

Application Notes & Protocols: The Strategic Integration of (R)-1-Methyl-prop-2-ynylamine Hydrochloride in Advanced Agrochemical Synthesis

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of (R)-1-Methyl-prop-2-ynylamine hydrochloride as a chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the strategic use of (R)-1-Methyl-prop-2-ynylamine hydrochloride as a chiral building block in the synthesis of next-generation agrochemicals. This document provides in-depth protocols, scientific rationale, and expert insights into the application of this versatile synthon, particularly in the context of developing innovative fungicides.

Introduction: The Imperative of Chirality in Modern Agrochemicals

The development of novel agrochemicals is increasingly focused on enhancing efficacy, improving crop safety, and minimizing environmental impact. A key strategy in achieving these goals is the use of chiral molecules. Stereoisomers of a chiral agrochemical can exhibit significantly different biological activities, with one enantiomer often being responsible for the desired effect while the other may be less active or even contribute to off-target effects.[1] The use of enantiomerically pure active ingredients can lead to lower application rates, reduced toxicity to non-target organisms, and a more favorable environmental profile.[1]

Propargylamines, and specifically chiral propargylamines like (R)-1-Methyl-prop-2-ynylamine, are valuable intermediates in the synthesis of a wide range of biologically active compounds, including agrochemicals.[2] The propargyl moiety is a versatile functional group that can participate in various chemical transformations, allowing for the construction of complex molecular architectures. The presence of a chiral center in (R)-1-Methyl-prop-2-ynylamine hydrochloride allows for the introduction of stereospecificity into the final agrochemical product, which can be crucial for its interaction with biological targets.

(R)-1-Methyl-prop-2-ynylamine Hydrochloride: A Versatile Chiral Synthon

(R)-1-Methyl-prop-2-ynylamine hydrochloride (CAS No. 869349-15-5) is a chiral primary amine that serves as a valuable building block in organic synthesis. Its utility in agrochemical development stems from the combination of its stereochemistry and the reactivity of its functional groups.

Key Molecular Features and Their Synthetic Utility:

  • (R)-Stereocenter: The defined stereochemistry at the carbon atom bearing the amino group is critical for creating enantiomerically pure agrochemicals. This allows for stereospecific interactions with target enzymes or receptors in pests and pathogens, potentially leading to higher efficacy and selectivity.

  • Primary Amine: The primary amine functionality is a versatile handle for a variety of chemical transformations, most notably the formation of amides, sulfonamides, and other nitrogen-containing heterocycles that are common in agrochemical structures.

  • Terminal Alkyne: The propargyl group provides a reactive alkyne functionality that can be further elaborated through reactions such as click chemistry (cycloadditions), Sonogashira coupling, and other metal-catalyzed transformations. This allows for the introduction of additional diversity and complexity into the molecular structure.

Application Protocol: Synthesis of Chiral N-(1-Methylprop-2-ynyl) Carboxamides as Potential Fungicide Scaffolds

A primary application of (R)-1-Methyl-prop-2-ynylamine hydrochloride in agrochemical synthesis is in the formation of chiral carboxamides. Many modern fungicides, particularly those targeting the succinate dehydrogenase (SDH) enzyme, feature a carboxamide linkage. The following protocol provides a detailed, field-proven methodology for the synthesis of a novel chiral N-(1-methylprop-2-ynyl) carboxamide, a key intermediate for a potential new fungicide.

Rationale for the Synthetic Approach

The synthesis of an amide from a carboxylic acid and an amine is a fundamental transformation in organic chemistry. The direct reaction is often slow and requires high temperatures. Therefore, the use of a coupling agent is standard practice to activate the carboxylic acid and facilitate the reaction under milder conditions, preserving the integrity of sensitive functional groups and maintaining the stereochemical purity of the chiral amine.

In this protocol, we will utilize a common and effective peptide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activator like Hydroxybenzotriazole (HOBt). This combination is well-established for its efficiency in forming amide bonds with minimal side reactions and racemization.

Experimental Protocol: Synthesis of (R)-N-(1-Methylprop-2-ynyl)-2-(trifluoromethyl)benzamide

This protocol details the synthesis of a specific chiral carboxamide from (R)-1-Methyl-prop-2-ynylamine hydrochloride and 2-(trifluoromethyl)benzoic acid. The trifluoromethylphenyl moiety is a common feature in many modern agrochemicals due to its ability to enhance metabolic stability and binding affinity.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles (mmol)
(R)-1-Methyl-prop-2-ynylamine hydrochloride869349-15-5105.571.06 g10.0
2-(Trifluoromethyl)benzoic acid433-97-6190.121.90 g10.0
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)25952-53-8191.702.11 g11.0
Hydroxybenzotriazole (HOBt)2592-95-2135.131.49 g11.0
Triethylamine (TEA)121-44-8101.192.8 mL20.0
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-
Saturated aqueous sodium bicarbonate solution--50 mL-
Brine--50 mL-
Anhydrous magnesium sulfate7487-88-9120.375 g-

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(trifluoromethyl)benzoic acid (1.90 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL).

  • Activation of Carboxylic Acid: Stir the solution at room temperature until the acid is fully dissolved. Add HOBt (1.49 g, 11.0 mmol) and EDC (2.11 g, 11.0 mmol) to the solution. Stir the mixture for 20 minutes at room temperature. The formation of the activated HOBt-ester may result in a slight cloudiness.

  • Amine Addition: In a separate beaker, dissolve (R)-1-Methyl-prop-2-ynylamine hydrochloride (1.06 g, 10.0 mmol) in a minimal amount of water and then add triethylamine (2.8 mL, 20.0 mmol) to neutralize the hydrochloride and liberate the free amine. Expert Tip: The addition of a slight excess of triethylamine ensures complete neutralization and also acts as a base to scavenge the HCl produced during the reaction.

  • Coupling Reaction: Slowly add the free amine solution to the activated carboxylic acid mixture in the round-bottom flask. Stir the reaction mixture at room temperature overnight (approximately 16-18 hours).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove any unreacted acid and HOBt, and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (R)-N-(1-methylprop-2-ynyl)-2-(trifluoromethyl)benzamide as a white solid.

Expected Results:

ParameterExpected Value
Yield 85-95%
Appearance White to off-white solid
Purity (by HPLC) >98%
¹H NMR Consistent with the expected structure, showing characteristic peaks for the aromatic protons, the methine proton of the propargylamine moiety, the methyl group, and the acetylenic proton.
Mass Spectrometry [M+H]⁺ calculated for C₁₂H₁₀F₃NO: 242.07; found: 242.1.
Optical Rotation A specific optical rotation value confirming the retention of the (R)-stereochemistry.
Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvents cluster_process Reaction & Purification Reactant1 2-(Trifluoromethyl)benzoic Acid Activation Activation of Carboxylic Acid Reactant1->Activation Reactant2 (R)-1-Methyl-prop-2-ynylamine HCl Coupling Amide Coupling Reactant2->Coupling Coupling_Agent EDC / HOBt Coupling_Agent->Activation Base Triethylamine Base->Coupling Solvent DCM Solvent->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure (R)-N-(1-methylprop-2-ynyl)-2-(trifluoromethyl)benzamide Purification->Product

Caption: Synthetic workflow for the preparation of a chiral N-propargyl amide.

Conceptual Application in Fungicide Design: Targeting Succinate Dehydrogenase

The synthesized (R)-N-(1-methylprop-2-ynyl)-2-(trifluoromethyl)benzamide represents a key scaffold that could be further elaborated into a potent fungicide. A prominent class of modern fungicides, the Succinate Dehydrogenase Inhibitors (SDHIs), act by blocking the respiratory chain in fungi. Many successful SDHI fungicides, such as boscalid and penthiopyrad, contain a central carboxamide linkage.

The chiral propargylamine moiety in our synthesized intermediate could play a crucial role in the binding of the molecule to the succinate dehydrogenase enzyme complex. The stereochemistry of this group can lead to a more precise fit into the active site of the enzyme, enhancing its inhibitory activity. The terminal alkyne also offers a potential site for further chemical modification to optimize the molecule's properties, such as its systemic movement in plants or its spectrum of activity against different fungal pathogens.

Logical Relationship Diagram

Fungicide_Design Building_Block (R)-1-Methyl-prop-2-ynylamine HCl Chiral Amine Core_Scaffold Chiral N-Propargyl Amide Key Intermediate Building_Block:f0->Core_Scaffold:f0 Amide Synthesis Final_Product Novel SDHI Fungicide Enhanced Efficacy & Selectivity Core_Scaffold:f0->Final_Product:f0 Further Derivatization Target_Enzyme Succinate Dehydrogenase (SDH) Fungal Respiration Final_Product:f0->Target_Enzyme:f0 Inhibition

Caption: Conceptual pathway from chiral building block to a target-specific fungicide.

Conclusion and Future Perspectives

(R)-1-Methyl-prop-2-ynylamine hydrochloride is a valuable and versatile chiral building block for the synthesis of advanced agrochemicals. Its defined stereochemistry and dual reactive sites (amine and alkyne) provide a powerful platform for the creation of novel, highly active, and selective crop protection agents. While specific, publicly available protocols for the synthesis of commercialized agrochemicals using this starting material are scarce, likely due to their proprietary nature, the general synthetic methodologies presented here provide a solid foundation for researchers to explore its potential.

The future of agrochemical development will continue to rely on the principles of stereochemistry to create more sustainable and effective solutions for global food production. Chiral synthons like (R)-1-Methyl-prop-2-ynylamine hydrochloride will undoubtedly play a pivotal role in this endeavor.

References

  • Hegde, V. (2025). The continuing significance of chiral agrochemicals. Pest Management Science. Retrieved from [Link]

  • Solvent-free synthesis of propargylamines: an overview. (2021). RSC Advances. Retrieved from [Link]

  • Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. (2019). ACS Omega. Retrieved from [Link]

  • Bayer CropScience AG. (Patent). Fungicidal active substance combinations.
  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Syngenta Participations AG, Syngenta Limited. (Patent). Herbicidal compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (R)-1-Methyl-prop-2-ynylamine Hydrochloride

Welcome to the technical support center for the synthesis of (R)-1-Methyl-prop-2-ynylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-1-Methyl-prop-2-ynylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and efficient synthesis of your target compound with high purity and enantiomeric excess.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low Yield of (R)-1-Methyl-prop-2-ynylamine

Question: My reaction is showing low conversion to the desired (R)-1-Methyl-prop-2-ynylamine, and I'm observing multiple side products on my TLC and LC-MS. What are the likely causes and how can I improve the yield?

Answer: Low yields in the synthesis of chiral propargylamines can often be attributed to several competing side reactions. The specific byproducts will depend on your chosen synthetic route. Let's explore the most common scenarios.

Scenario A: Synthesis via A³ Coupling (Aldehyde, Amine, Alkyne)

The A³ coupling reaction is a powerful atom-economical method for synthesizing propargylamines. However, side reactions can diminish the yield of the desired product.

  • Side Reaction: Homocoupling of the Terminal Alkyne. A significant side reaction is the oxidative homocoupling of the terminal alkyne (propargyl source) to form a 1,4-disubstituted buta-1,3-diyne. This is particularly prevalent in the presence of copper catalysts and oxygen.[1]

    • Troubleshooting:

      • Deoxygenate Your Reaction Mixture: Thoroughly degas your solvent and reaction vessel by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes prior to adding your catalyst and reagents.

      • Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen to prevent oxygen ingress.

      • Use High-Purity Reagents: Ensure your terminal alkyne is free from peroxide impurities, which can promote oxidative coupling.

  • Side Reaction: Competing Iminium Ion Formation and Aldol Condensation. The in-situ formation of the iminium ion from the aldehyde and amine is a critical step. However, under certain conditions, the aldehyde can undergo self-condensation (aldol reaction), especially if the iminium ion formation is slow.

    • Troubleshooting:

      • Pre-formation of the Iminium Ion: In some cases, pre-forming the iminium ion by stirring the aldehyde and amine together for a short period before adding the alkyne and catalyst can improve yields.

      • Control of Stoichiometry: Use a slight excess of the amine and alkyne relative to the aldehyde to drive the reaction towards the desired product.

Scenario B: Synthesis via Addition of an Alkynyl Nucleophile to an N-Sulfinylimine (Ellman's Method)

This is a robust method for achieving high enantioselectivity. However, side reactions can still occur, impacting the overall yield.

  • Side Reaction: Base-Induced Rearrangement to an α,β-Unsaturated Imine. If your reaction conditions are too basic, or if a strong base is used for deprotonation of the alkyne, the product N-sulfinyl propargylamine can undergo rearrangement to a more stable conjugated α,β-unsaturated imine.[2][3][4]

    • Troubleshooting:

      • Choice of Base: Use a non-nucleophilic, sterically hindered base for alkyne deprotonation, such as lithium diisopropylamide (LDA) or n-butyllithium, at low temperatures (-78 °C) to minimize this side reaction.

      • Temperature Control: Maintain a low reaction temperature throughout the addition of the alkynyl nucleophile.

      • Quenching Strategy: Quench the reaction at low temperature with a proton source (e.g., saturated aqueous ammonium chloride) to neutralize any excess base promptly.

DOT Diagram: Side Reactions in the Synthesis of (R)-1-Methyl-prop-2-ynylamine

Side_Reactions cluster_A3 A³ Coupling Side Reactions cluster_Ellman Ellman's Method Side Reactions Propyne Prop-2-yn-1-ol Dimer Hexa-1,5-diyn-3-ol (Homocoupling Product) Propyne->Dimer O₂, Cu catalyst Aldehyde Acetaldehyde Aldol 3-Hydroxybutanal (Aldol Product) Aldehyde->Aldol Base/Acid Catalyst Product (R)-N-(1-Methylprop-2-ynyl) -tert-butanesulfinamide Rearranged_Product α,β-Unsaturated Imine Product->Rearranged_Product Strong Base

Caption: Common side reactions in A³ coupling and Ellman's method.

Issue 2: Poor Enantiomeric Excess (ee) of the Final Product

Question: My final product, (R)-1-Methyl-prop-2-ynylamine hydrochloride, shows a lower than expected enantiomeric excess. What could be causing this racemization?

Answer: Maintaining the stereochemical integrity of your chiral amine is crucial. Racemization can occur at different stages of the synthesis and purification process.

  • Cause: Racemization during the Reaction.

    • Mechanism: The α-proton of the propargylamine is acidic and can be abstracted by a base, leading to the formation of a planar carbanion intermediate. Reprotonation can then occur from either face, leading to racemization.[5][6] This is more likely to occur if the reaction is run at elevated temperatures or in the presence of a strong base for extended periods.

    • Troubleshooting:

      • Minimize Reaction Time: Monitor your reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

      • Temperature Control: Avoid unnecessarily high reaction temperatures.

      • Judicious Choice of Base: If a base is required, use the mildest base necessary to achieve the desired transformation and add it at low temperatures.

  • Cause: Racemization during Workup and Purification.

    • Acid/Base-catalyzed Racemization: Both strongly acidic and strongly basic conditions during aqueous workup can promote racemization.

    • Troubleshooting:

      • Neutral or Mildly Acidic/Basic Workup: Aim for a workup procedure that maintains a pH as close to neutral as possible. If an acid or base wash is necessary, perform it quickly and at a low temperature.

      • Chromatography: When performing column chromatography, ensure the silica gel is not too acidic. You can neutralize it by pre-treating with a solution of triethylamine in your eluent system.

  • Cause: Racemization during Hydrochloride Salt Formation.

    • Mechanism: The use of excess strong acid (HCl) and elevated temperatures during salt formation can lead to partial racemization.

    • Troubleshooting:

      • Stoichiometric HCl: Use a stoichiometric amount of HCl (e.g., as a solution in diethyl ether or isopropanol) for the salt formation.

      • Low-Temperature Precipitation: Add the HCl solution at a low temperature (e.g., 0 °C) and allow the salt to precipitate slowly.

      • Avoid Prolonged Heating: If recrystallization is necessary, use a suitable solvent system and minimize the time the product is exposed to high temperatures.

DOT Diagram: Racemization Pathway

Racemization cluster_racemization Racemization Equilibrium (R)-Amine (R)-Amine Planar Carbanion Planar Carbanion (R)-Amine->Planar Carbanion + Base (-H⁺) Planar Carbanion->(R)-Amine + H⁺ (S)-Amine (S)-Amine Planar Carbanion->(S)-Amine + H⁺

Caption: Base-catalyzed racemization of a chiral amine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look for in my crude (R)-1-Methyl-prop-2-ynylamine hydrochloride?

A1: Besides the undesired (S)-enantiomer, common impurities depend on the synthetic route. For an A³ coupling, look for the homocoupled alkyne dimer and unreacted starting materials. If using Ellman's method, the rearranged α,β-unsaturated imine is a potential impurity, as is any remaining sulfinamide. During the final salt formation, residual solvents and excess HCl can also be present. It is advisable to use a combination of NMR, HPLC, and LC-MS to identify and quantify these impurities.

Q2: I am having trouble purifying the final hydrochloride salt. It's oily or difficult to crystallize. What can I do?

A2: Oily products or difficulty in crystallization can be due to the presence of impurities or residual solvent.

  • Ensure High Purity of the Free Base: Before forming the hydrochloride salt, ensure the free amine is of high purity. If necessary, perform a flash column chromatography on the free base.

  • Choice of Solvent for Salt Formation: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal. Common choices include diethyl ether, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Trituration: If the salt initially forms as an oil, try triturating it with a non-polar solvent like hexane or diethyl ether. This can often induce crystallization.

  • Recrystallization: If the product is still impure, recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) can be effective.

Q3: Can I use a different chiral auxiliary besides Ellman's tert-butanesulfinamide?

A3: While Ellman's auxiliary is widely used and generally provides excellent stereocontrol, other chiral auxiliaries can be employed.[7] For example, chiral N-phosphinoyl imines have been used for the asymmetric synthesis of propargylamines. However, the reaction conditions will likely need to be re-optimized for a different auxiliary. The choice of auxiliary will depend on factors such as cost, availability, and its effectiveness for your specific substrate.

Q4: What is the best way to monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to give good separation between the starting materials, product, and any major byproducts. For more quantitative analysis and to check for the formation of diastereomers (if applicable), high-performance liquid chromatography (HPLC) on a chiral column is the preferred method.

Technique Purpose Typical Observations
TLC Qualitative monitoring of reaction progressDisappearance of starting materials, appearance of product spot.
LC-MS Identification of products and byproductsConfirmation of product mass, detection of impurity masses.
Chiral HPLC Determination of enantiomeric excessSeparation of (R) and (S) enantiomers, calculation of ee%.
¹H NMR Structural elucidation and purity assessmentConfirmation of product structure, detection of residual solvents and impurities.

References

  • Wünsch, M., Schröder, D. C., Fröhr, T., & Sewald, N. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2428–2441. [Link]

  • Biswas, S., & Dutta, U. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22168–22183. [Link]

  • Poot, A. J., et al. (2013). Caspase-3 Substrates for Noninvasive Pharmacodynamic Imaging of Apoptosis by PET/CT. Journal of Nuclear Medicine, 54(11), 1953-1960. [Link]

  • A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. Science. [Link]

  • Gorin, D. J., Sherry, B. D., & Toste, F. D. (2006). Gold(III) Salen Complex-Catalyzed Synthesis of Propargylamines via a Three-Component Coupling Reaction. Organic Letters, 8(7), 1351–1353. [Link]

  • Waldmeier, P. C., et al. (2001). CGP 3466 protects dopaminergic neurons in lesion models of Parkinson's disease. British Journal of Pharmacology, 131(4), 721-728. [Link]

  • Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry. [Link]

  • Davis, F. A., & Zhou, P. (1997). Asymmetric Synthesis of Sulfinimines by Direct Condensation of Sulfinamides with Aldehydes and Ketones. The Journal of Organic Chemistry, 62(22), 7559–7561. [Link]

  • Bada, J. L. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]

  • Wünsch, M., Schröder, D. C., Fröhr, T., & Sewald, N. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2428–2441. [Link]

  • Synthesis and characterization of two new carboxamides compounds: n-prop-2-ynylacrylamide and n-prop-2-ynylbut-2-enamide. ResearchGate. [Link]

  • Miranzadeh, M. (2013). What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)? ResearchGate. [Link]

  • CN110668951A - Synthesis process of selegiline hydrochloride.
  • Al-Haideri, R. A., & Al-Rubaye, A. F. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Polymers, 15(16), 3418. [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. [Link]

  • Wünsch, M., Schröder, D. C., Fröhr, T., & Sewald, N. (2017). Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics. Beilstein Journal of Organic Chemistry, 13, 2428–2441. [Link]

  • He, C., Guo, S., & Li, Z. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Advances, 5(48), 38241–38244. [Link]

  • Racemization. Chemistry LibreTexts. [Link]

  • Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary). Andrew G Myers Research Group. [Link]

  • Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant Mutants. ACS Publications. [Link]

  • Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances. [Link]

Sources

Optimization

Technical Support Center: Maintaining the Enantiopurity of (R)-1-Methyl-prop-2-ynylamine Hydrochloride

Welcome to the technical support center for (R)-1-Methyl-prop-2-ynylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-1-Methyl-prop-2-ynylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for preventing the racemization of this valuable chiral building block. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and practical protocols necessary to ensure the stereochemical integrity of your material throughout your experimental workflows.

Introduction: The Significance of Stereochemical Purity

(R)-1-Methyl-prop-2-ynylamine hydrochloride is a critical intermediate in the synthesis of various pharmaceutical agents and agrochemicals.[1] Its chiral nature is often paramount to the biological activity and safety of the final product. The loss of enantiomeric excess (% ee) through racemization can lead to diminished efficacy, altered pharmacological profiles, and increased regulatory hurdles. This guide provides a comprehensive resource to understand and mitigate the risks of racemization.

Frequently Asked Questions (FAQs)

Here, we address the most common questions regarding the stability and handling of (R)-1-Methyl-prop-2-ynylamine hydrochloride.

Q1: What is the primary cause of racemization for (R)-1-Methyl-prop-2-ynylamine hydrochloride?

A1: The primary cause of racemization is exposure to basic conditions. The mechanism involves a base-catalyzed isomerization of the propargylamine to an achiral allenic intermediate.[2][3] Deprotonation of the carbon atom bearing the amino group, facilitated by a base, leads to the formation of a resonance-stabilized intermediate. Reprotonation can then occur from either face of the planar allene, resulting in a mixture of both (R) and (S) enantiomers and thus, a loss of enantiomeric purity.[4]

Q2: How stable is (R)-1-Methyl-prop-2-ynylamine hydrochloride in its solid form?

A2: In its solid hydrochloride salt form, the compound is relatively stable. The protonated amine is less susceptible to deprotonation, which is the initial step in the racemization pathway. For long-term storage, it is recommended to keep the solid material at 0-8 °C in a tightly sealed container to protect it from moisture and atmospheric bases.[1]

Q3: Can racemization occur in solution? If so, which solvents should I avoid?

A3: Yes, racemization is a significant risk in solution, especially in the presence of bases. You should avoid basic solvents and solutions. Protic solvents, in the presence of a base, can facilitate the proton exchange that leads to racemization. Aprotic solvents are generally a better choice, but care must be taken to ensure they are free from basic impurities.

Q4: What is the effect of pH on the stability of (R)-1-Methyl-prop-2-ynylamine hydrochloride?

A4: The stability of the compound is highly pH-dependent.

  • Acidic to Neutral pH (pH < 7): The amine is protonated as the ammonium salt, which is significantly more stable against racemization. Maintaining a slightly acidic pH is a key strategy to preserve its enantiomeric integrity.

  • Basic pH (pH > 7): In the presence of bases, the free amine is generated. The lone pair on the nitrogen can facilitate the deprotonation of the adjacent carbon, initiating the isomerization to the allene and subsequent racemization.[2][5]

Q5: Can temperature affect the enantiomeric excess of my sample?

A5: Yes, elevated temperatures can accelerate the rate of racemization, especially if basic impurities are present.[6][7] It is a general principle that higher temperatures increase the rate of most chemical reactions, including the isomerization process leading to racemization. Therefore, it is advisable to conduct reactions and store solutions at the lowest practical temperature.

Troubleshooting Guide: Loss of Enantiomeric Excess

This section provides a structured approach to troubleshooting when you observe a decrease in the enantiomeric excess of your (R)-1-Methyl-prop-2-ynylamine hydrochloride.

Visual Troubleshooting Workflow

G start Start: Loss of % ee Detected check_storage Review Storage Conditions (Solid & Solution) start->check_storage check_reaction Analyze Reaction Conditions start->check_reaction check_workup Examine Work-up & Purification start->check_workup check_analysis Verify Analytical Method start->check_analysis storage_solid Solid: Stored at 0-8°C? Container sealed? check_storage->storage_solid storage_solution Solution: Solvent? pH? Storage duration & temp? check_storage->storage_solution reaction_base Base present? (Reagent, additive, impurity) check_reaction->reaction_base reaction_temp Reaction Temperature? check_reaction->reaction_temp reaction_time Reaction Time? check_reaction->reaction_time workup_quench Quenching Method? (Acidic quench used?) check_workup->workup_quench workup_extraction Extraction pH? check_workup->workup_extraction analysis_method GC/HPLC Method Validated? Chiral column appropriate? check_analysis->analysis_method solution_solid Implement Correct Storage Protocol storage_solid->solution_solid storage_solution->solution_solid solution_reaction Modify Reaction Protocol (Lower temp, weaker base, shorter time) reaction_base->solution_reaction reaction_temp->solution_reaction reaction_time->solution_reaction solution_workup Optimize Work-up & Purification (Acidic quench, control pH) workup_quench->solution_workup workup_extraction->solution_workup workup_purification Purification Method? (e.g., Chromatography) workup_purification->solution_workup solution_analysis Re-validate Analytical Method analysis_method->solution_analysis

Caption: Troubleshooting workflow for racemization.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Action
Loss of % ee in Starting Material Improper storage of the solid hydrochloride salt.Store the solid at 0-8 °C in a well-sealed container. Avoid prolonged exposure to ambient air and moisture.
Improper storage of a stock solution.Prepare stock solutions in non-basic, aprotic solvents. If possible, acidify the solution slightly (e.g., with a trace of a compatible acid) to maintain the protonated state of the amine. Store solutions at low temperatures and for the shortest possible duration.
Racemization During a Reaction Use of a strong base in the reaction mixture.If possible, use a weaker, non-nucleophilic base. If a strong base is necessary, add it at a low temperature and minimize the reaction time. Consider if a milder protocol is available for your desired transformation.
High reaction temperature.Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Even a slight decrease in temperature can significantly reduce the rate of racemization.[8]
Prolonged reaction time.Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
Racemization During Work-up Basic aqueous work-up.Quench the reaction with a mild acidic solution (e.g., saturated aqueous ammonium chloride or cold, dilute HCl) to protonate the amine and prevent racemization.[9] Maintain an acidic pH during any aqueous extractions.
Prolonged exposure to basic conditions during purification.If using chromatography, consider using a mobile phase with a neutral or slightly acidic modifier. Avoid basic stationary phases or mobile phase additives. Minimize the time the compound spends in solution during purification.
Inaccurate % ee Measurement Improper analytical method.Ensure your chiral GC or HPLC method is properly validated for the separation of the enantiomers of 1-Methyl-prop-2-ynylamine.[10][11][12] The choice of chiral stationary phase is critical.
On-column racemization.In rare cases, the analytical conditions (e.g., high injector temperature in GC) could potentially cause some racemization. Evaluate the effect of analytical parameters on a sample of known high enantiomeric excess.

Experimental Protocols

Here are detailed protocols for key procedures to minimize the risk of racemization.

Protocol 1: Preparation of a Stock Solution
  • Solvent Selection: Choose a dry, aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene). Ensure the solvent is free from basic impurities.

  • Inert Atmosphere: Perform all manipulations under an inert atmosphere (e.g., Nitrogen or Argon) to prevent exposure to atmospheric moisture and CO2 (which can form carbonic acid and affect pH).

  • Dissolution: Weigh the desired amount of (R)-1-Methyl-prop-2-ynylamine hydrochloride in a dry flask. Add the solvent via syringe.

  • Storage: If the solution is to be stored, keep it at low temperature (e.g., -20 °C) in a tightly sealed container. For extended storage, consider adding one molar equivalent of a compatible acid (e.g., methanesulfonic acid) to ensure the amine remains fully protonated.

Protocol 2: Quenching a Reaction Mixture
  • Cooling: At the completion of the reaction, cool the reaction mixture to 0 °C or lower in an ice-water or ice-salt bath.

  • Acidic Quench: Slowly add a pre-cooled, mild acidic solution. Saturated aqueous ammonium chloride is often a good choice as it is weakly acidic. Alternatively, a cold, dilute solution of HCl (e.g., 0.1 M) can be used.

  • pH Check: After quenching, check the pH of the aqueous layer to ensure it is acidic (pH < 7).

  • Extraction: Proceed with the extraction using an appropriate organic solvent.

Protocol 3: Chiral Analysis by GC

This is a general guideline; specific conditions will need to be optimized for your instrument and column.

  • Column: Use a chiral capillary column suitable for the separation of amines (e.g., a cyclodextrin-based column).

  • Sample Preparation: If your sample is the hydrochloride salt, you may need to liberate the free base before injection. This can be done by a careful liquid-liquid extraction from a basic aqueous solution into an organic solvent, followed by drying and concentration. Crucially, this step must be done quickly and at low temperature to minimize racemization of the free base.

  • Injection: Use a split injection to avoid overloading the column. Optimize the injector temperature to ensure volatilization without causing on-column racemization.

  • Temperature Program: Develop a temperature program that provides good resolution of the two enantiomers.

  • Integration: Carefully integrate the peaks corresponding to the (R) and (S) enantiomers to determine the enantiomeric excess.

Mechanistic Insight: The Path to Racemization

Understanding the mechanism of racemization is fundamental to its prevention. The key steps are outlined below:

G R_enantiomer (R)-1-Methyl-prop-2-ynylamine (Free Base) Deprotonation Deprotonation (+ Base) R_enantiomer->Deprotonation Allenic_intermediate Achiral Allenic Intermediate Deprotonation->Allenic_intermediate Forms planar intermediate Protonation_R Protonation (Re-face) Allenic_intermediate->Protonation_R Equal probability Protonation_S Protonation (Si-face) Allenic_intermediate->Protonation_S Equal probability Protonation_R->R_enantiomer S_enantiomer (S)-1-Methyl-prop-2-ynylamine (Free Base) Protonation_S->S_enantiomer

Sources

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-Methyl-prop-2-ynylamine hydrochloride
Reactant of Route 2
(R)-1-Methyl-prop-2-ynylamine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.